4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-5-carboxylic acid
Description
This compound features a 1,3-thiazole core substituted at position 2 with a Boc-protected pyrrolidin-3-ylmethyl group and at position 5 with a carboxylic acid. The tert-butoxycarbonyl (Boc) group enhances solubility and protects the pyrrolidine amine during synthesis . The carboxylic acid moiety facilitates ionic interactions with biological targets, a feature common in bioactive molecules like NSAIDs .
Properties
IUPAC Name |
4-methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-9-12(13(18)19)22-11(16-9)7-10-5-6-17(8-10)14(20)21-15(2,3)4/h10H,5-8H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLNKWMYMSNIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2CCN(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an appropriate electrophile.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Final Coupling: The final step involves coupling the thiazole and pyrrolidine intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, continuous flow reactors, and other advanced techniques to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Analogues
The following table compares the target compound with structurally related thiazole derivatives:
2.2 Key Differences and Implications
- Substituent Effects : The Boc group in the target compound improves solubility compared to lactam () or pyrazine () substituents. However, the ethyl ester in may enhance bioavailability via prodrug activation .
- Bioactivity : Fluorinated analogs () exhibit higher metabolic stability due to C-F bonds, whereas the target compound’s Boc group may protect against enzymatic degradation .
- Structural Complexity : JNJ-42226314 () and Example 62 () feature larger, multi-ring systems, likely targeting specific enzymes (e.g., kinases) via aromatic interactions, unlike the target compound’s simpler thiazole-pyrrolidine scaffold .
Biological Activity
4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-5-carboxylic acid, a thiazole derivative, has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and antidiabetic properties. This article reviews the existing literature on its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiazole ring system, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 306.41 g/mol. The structure can be represented as follows:
Antidiabetic Effects
Recent studies have highlighted the compound's potential in managing diabetes mellitus. For instance, thiazole derivatives have shown protective effects against hyperglycemia in various in vitro and in vivo models. A notable study demonstrated that administration of a related thiazole compound significantly reduced serum glucose and improved insulin sensitivity in streptozotocin (STZ)-induced diabetic rats. This was attributed to the compound's antioxidant properties, which enhanced the levels of glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD), while decreasing malondialdehyde (MDA) levels .
Anti-inflammatory Properties
Thiazoles are recognized for their anti-inflammatory activities. The compound under review has been linked to the modulation of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin (IL)-6. In experimental models, it was observed that treatment with this thiazole derivative led to a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays measuring free radical scavenging activity. The results indicated that it effectively neutralized reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role .
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study 1 | STZ-induced diabetic rats | Reduced serum glucose and improved lipid profiles after 4 weeks of treatment with thiazole derivative. |
| Study 2 | In vitro antioxidant assays | Demonstrated significant free radical scavenging activity compared to control groups. |
| Study 3 | Inflammatory models | Decreased levels of TNF-α and IL-6 in treated groups compared to untreated controls. |
The mechanisms underlying the biological activities of the compound involve multiple pathways:
- Inhibition of Glycogenolysis : It may inhibit glycogen breakdown, leading to lower blood glucose levels.
- Modulation of Inflammatory Pathways : The compound appears to interfere with NF-kB signaling pathways, reducing inflammation.
- Antioxidant Defense Enhancement : By upregulating endogenous antioxidant enzymes, it mitigates oxidative stress.
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction progress be monitored?
Synthesis typically involves multi-step reactions, including:
- Coupling reactions to attach the pyrrolidine and thiazole moieties (e.g., using carbamate-protected intermediates) .
- Catalyzed cyclization to form the thiazole ring, often requiring reflux conditions in solvents like ethanol or DMSO .
- Deprotection of the tert-butoxycarbonyl (Boc) group under acidic conditions . Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity and reaction completion .
Q. Which spectroscopic methods are critical for structural characterization?
- NMR spectroscopy (¹H, ¹³C) confirms regiochemistry of the pyrrolidine and thiazole substituents .
- FTIR validates functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thiazole ring vibrations) .
- High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Q. How can solubility challenges be addressed during in vitro assays?
- Use polar aprotic solvents (e.g., DMSO) for initial stock solutions due to the compound’s hydrophobic thiazole and pyrrolidine groups .
- For aqueous buffers, employ co-solvents like ethanol (<5% v/v) to maintain solubility without denaturing biological targets .
Advanced Research Questions
Q. What strategies optimize regioselectivity in thiazole ring formation?
- Temperature control : Lower temperatures (0–5°C) favor kinetic control, reducing byproducts during cyclization .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) direct ring closure to the 5-carboxylic acid position .
- Substituent effects : Electron-withdrawing groups on the pyrrolidine ring enhance thiazole ring stability .
Q. How do pH and solvent polarity influence the compound’s stability?
- Acidic conditions (pH < 3) may hydrolyze the Boc-protected pyrrolidine, requiring neutral buffers for storage .
- Polar solvents (e.g., DMF) stabilize the zwitterionic form of the carboxylic acid-thiazole system, reducing aggregation .
Q. What computational methods predict bioactivity and binding modes?
- Molecular docking (e.g., AutoDock Vina) models interactions with targets like enzymes or receptors, leveraging the thiazole’s π-π stacking potential .
- QSAR studies correlate substituent electronegativity (e.g., methyl groups on pyrrolidine) with antimicrobial or anticancer activity .
Q. How can conflicting bioactivity data across studies be resolved?
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Dose-response validation : Confirm IC₅₀ values across multiple replicates to rule out outliers .
Methodological Notes
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC ensures >95% purity .
- Crystallography : Single-crystal X-ray diffraction resolves absolute configuration, critical for stereochemical studies .
- Reaction optimization : Design of Experiments (DoE) frameworks statistically validate optimal conditions (e.g., solvent ratios, catalyst loadings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
